molecular formula C10H11BrN2O B1528528 2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine CAS No. 1209460-17-2

2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine

Cat. No.: B1528528
CAS No.: 1209460-17-2
M. Wt: 255.11 g/mol
InChI Key: SSYZHYWBDDECDU-UHFFFAOYSA-N
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Description

“2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine” is a compound that contains a pyridine ring and a pyrrolidine ring . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring and a pyrrolidine ring . The pyridine ring is aromatic and planar, while the pyrrolidine ring is non-planar, a phenomenon called "pseudorotation" . This non-planarity allows for increased three-dimensional coverage .

Scientific Research Applications

Spectroscopic Characterization

5-Bromo-2-(trifluoromethyl)pyridine, similar in structure to 2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine, has been characterized spectroscopically, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was used for its geometric structure optimization. This type of research aids in understanding the molecular structure and properties of related compounds (Vural & Kara, 2017).

Inhibition of Steel Corrosion

Newly synthesized compounds like 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, related to this compound, have shown potential in inhibiting carbon steel corrosion in acidic medium. These findings are significant in industrial applications, especially in corrosion prevention (El-Lateef et al., 2015).

Halogenation Processes

Research on halogenation processes, as seen in studies involving 1-Bromo-2,5-pyrrolidinedione, provides insights into the chemical modifications and potential applications of pyrrolidine-based compounds like this compound in synthesizing mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

Synthesis of Heterocycles

Research has shown that compounds like 4-dimethylaminopyridine, when treated with certain halogenated agents, can lead to the synthesis of N-polyfluoroalkylated heterocycles. This highlights the potential of this compound in synthesizing diverse heterocyclic structures (Kolomeitsev et al., 1996).

Bromination Techniques

The study of electrophilic bromination techniques, as seen in the bromination of pyrrole-2-carboxamide substrates, is relevant for understanding the chemical reactions and possible applications of this compound in organic synthesis (Gao et al., 2018).

Synthesis and Biological Properties

Research involving the synthesis and biological properties of pyridine derivatives, such as 3-bromo-5-(2,5-difluorophenyl)pyridine, provides insights into the potential biological activities of structurally related compounds like this compound (Ghiasuddin et al., 2018).

Properties

IUPAC Name

(6-bromopyridin-3-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-4-3-8(7-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYZHYWBDDECDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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